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Compound of Interest

Compound Name:
1-[4-(Allyloxy)-2,6-

dihydroxyphenyl]ethanone

CAS No.: 35028-03-6

Cat. No.: B1305589

Get Quote

Synthetic Scaffolding and Pharmacophore
Modulation[1]
Executive Summary
The core distinction lies in chemical lability. The 4-methoxy variant is a stable "end-game"

ether, utilized to cap the 4-position, increase lipophilicity, and prevent metabolic

glucuronidation. The 4-allyloxy variant is a "transient" handle. It serves either as a protecting

group cleavable under mild Pd(0) conditions or as a mechanistic precursor for Claisen

rearrangements, allowing the installation of carbon chains (C-alkylation) at the 3-position—a

critical strategy for synthesizing prenylated flavonoids and lipoxygenase inhibitors.

Part 1: Structural & Physicochemical Divergence
Both molecules share the 2,6-dihydroxyacetophenone core (derived from

phloroacetophenone). The intramolecular hydrogen bonding between the C2/C6 hydroxyls and

the carbonyl oxygen creates a planar, rigid "pseudo-tricyclic" core. The divergence occurs at

the C4 position.
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Feature 4-Methoxy Derivative 4-Allyloxy Derivative

Formula C₉H₁₀O₄ C₁₁H₁₂O₄

Molecular Weight 182.17 g/mol 224.21 g/mol

Electronic Effect
Strong +M (Mesomeric) donor;

stabilizes ring.[1]

+M donor; slightly weaker due

to hyperconjugation of allyl.

Steric Profile
Compact; minimal rotational

barrier.

Bulky; rotatable alkene tail;

creates steric exclusion

volume.

Reactivity
Inert. Stable to base/acid

(requires BBr₃ to cleave).

Reactive. Susceptible to Pd(0)

cleavage and thermal [3,3]-

sigmatropic rearrangement.

LogP (Est.) ~1.4 (Moderate Lipophilicity) ~1.9 (Higher Lipophilicity)

Primary Use
SAR Optimization (Metabolic

Stability).[1]

Synthetic Intermediate

(Claisen) or Protecting Group.

Part 2: Synthetic Utility & Reactivity Profiles[2]
1. The Methoxy "Dead End" (Stability)
The 4-methoxy group is typically installed to block the C4 phenol. Because the C2 and C6

hydroxyls are strongly hydrogen-bonded to the ketone, the C4 hydroxyl is the most

nucleophilic.

Role: It prevents Phase II metabolic conjugation (sulfation/glucuronidation) at the 4-position,

extending the half-life of the pharmacophore.

Deprotection: Difficult. Requires harsh Lewis acids (e.g., BBr₃ at -78°C or AlCl₃), which often

affects the ketone functionality.

2. The Allyloxy "Live Wire" (Claisen Rearrangement)
The 4-allyloxy derivative is a gateway to C-alkylated scaffolds. Upon heating (>160°C), it

undergoes an aromatic Claisen rearrangement.
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Mechanism: [3,3]-Sigmatropic shift.

Migration: The allyl group migrates from the Oxygen at C4 to the ortho Carbon (C3 or C5).

Result: Formation of 3-allyl-2,4,6-trihydroxyacetophenone. This restores the C4-OH and

installs a lipophilic chain at C3, mimicking natural prenylated flavonoids (potent antimicrobial

agents).

3. Selective Synthesis Workflow
The synthesis of both relies on the Regioselective Alkylation of Phloroacetophenone. The

diagram below illustrates the divergent pathways.

2,4,6-Trihydroxyacetophenone
(Phloroacetophenone)

4-Methoxy-2,6-dihydroxyacetophenone
(Stable Pharmacophore)

Path A: Methylation

4-Allyloxy-2,6-dihydroxyacetophenone
(Reactive Intermediate)

Path B: Allylation

Me2SO4 or MeI
K2CO3, Acetone, Reflux

Allyl Bromide
K2CO3, Acetone, Reflux

3-Allyl-2,4,6-trihydroxyacetophenone
(C-Alkylated Product)

[3,3]-Sigmatropic Shift

Thermal Claisen Rearrangement
(>160°C or Microwave)

Click to download full resolution via product page

Figure 1: Divergent synthesis starting from Phloroacetophenone. Path A yields the stable ether;

Path B yields the rearrangement precursor.

Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Allyloxy-2,6-
dihydroxyacetophenone
Rationale: The C2 and C6 hydroxyls are deactivated by intramolecular H-bonding with the

carbonyl. The C4 hydroxyl remains free and nucleophilic, allowing selective alkylation without
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protecting the other groups.

Reagents:

2,4,6-Trihydroxyacetophenone (Phloroacetophenone): 1.0 eq (e.g., 5.0 g)

Allyl Bromide: 1.1 eq

Potassium Carbonate (K₂CO₃): 1.5 eq (anhydrous)

Solvent: Acetone (Dry, 50 mL)

Procedure:

Dissolve phloroacetophenone in dry acetone under N₂ atmosphere.

Add K₂CO₃ and stir at room temperature for 15 minutes (deprotonation of C4-OH).

Add Allyl Bromide dropwise over 10 minutes.

Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc

3:1). The product will have a higher R_f than the starting material.

Workup: Filter off inorganic salts. Evaporate solvent.[2] Recrystallize from Ethanol/Water.

Validation:

1H NMR (DMSO-d6): Look for the disappearance of the broad C4-OH singlet and

appearance of allyl signals: multiplet at ~6.0 ppm (CH=), doublet at ~4.6 ppm (OCH₂), and

doublets at ~5.3/5.4 ppm (=CH₂). The chelated OH protons at C2/C6 will appear very

downfield (>12 ppm).

Protocol B: Thermal Claisen Rearrangement
Rationale: Converting the O-allyl ether to the C-allyl product to increase biological potency

(e.g., Lipoxygenase inhibition).

Reagents:
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4-Allyloxy-2,6-dihydroxyacetophenone (Solid)

Solvent: N,N-Diethylaniline (high boiling point) or neat (solvent-free).[1]

Procedure:

Place the starting material in a heavy-walled pressure tube or microwave vial.

Thermal Method: Heat neat at 180–200°C for 2–4 hours under Argon.

Microwave Method: Irradiate at 180°C (300 W) for 15–30 minutes.

Workup: Dissolve residue in EtOAc, wash with dilute HCl (to remove aniline if used), then

brine. Purify via column chromatography.

Mechanism Check:

The product is 3-allyl-2,4,6-trihydroxyacetophenone.

1H NMR: The O-CH₂ doublet (4.6 ppm) shifts to a C-CH₂ doublet (~3.2 ppm). The

integration of aromatic protons decreases from 2H (symmetric C3/C5) to 1H (C5 only).

Part 4: Pharmacological Implications
The choice between these two moieties dictates the drug's interaction profile:

4-Methoxy (The Shield):

Metabolic Stability: Blocks the primary site of glucuronidation.

Bioavailability: Increases oral bioavailability compared to the parent trihydroxy compound.

Target: Common in phytoalexin mimics; binds to hydrophobic pockets in enzymes (e.g.,

COX-2) where a stable, non-polar group is required.

4-Allyloxy (The Probe/Warhead):

Reactivity: The double bond can be epoxidized in vivo (potential toxicity) or serve as a

Michael acceptor precursor if oxidized.
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C-Allyl Derivatives (Post-Rearrangement): The rearranged product (C-allyl) is often

significantly more active against bacterial membranes and 15-Lipoxygenase (15-LOX) due

to the lipophilic "tail" penetrating the active site, while the restored C4-OH resumes

hydrogen bonding capability.[1]
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General Properties of Acetophenones

PubChem Compound Summary for CID 24135: 2',6'-Dihydroxy-4'-methoxyacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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